molecular formula C19H27BrN2O6 B558179 Boc-Lys(2-Bromo-Z)-OH CAS No. 47592-74-5

Boc-Lys(2-Bromo-Z)-OH

Cat. No.: B558179
CAS No.: 47592-74-5
M. Wt: 459.3 g/mol
InChI Key: IBYVEZVZHJKJOU-HNNXBMFYSA-N
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Description

Boc-Lys(2-Bromo-Z)-OH is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 2-bromo-benzyloxycarbonyl (2-Bromo-Z) protecting group on the side chain. This compound is commonly used in peptide synthesis and other biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lys(2-Bromo-Z)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of lysine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.

    Protection of the Side Chain: The side chain amino group is then protected using 2-bromo-benzyloxycarbonyl chloride. This reaction also requires a base and is performed in an organic solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Deprotection Reactions: The Boc and 2-Bromo-Z protecting groups can be removed under acidic or basic conditions, respectively.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.

    Deprotection: Boc groups are removed using trifluoroacetic acid, while 2-Bromo-Z groups are removed using hydrogenation or strong acids like hydrochloric acid.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted lysine derivatives can be obtained.

    Deprotected Lysine: Removal of the protecting groups yields free lysine.

Scientific Research Applications

Boc-Lys(2-Bromo-Z)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of pharmaceuticals and therapeutic peptides.

    Industry: Applied in the production of biopolymers and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Boc-Lys(2-Bromo-Z)-OH primarily involves its role as a protected lysine derivative. The protecting groups prevent unwanted reactions during synthesis, allowing for selective modification of the lysine molecule. The compound can be selectively deprotected to yield free lysine or other derivatives, depending on the reaction conditions.

Comparison with Similar Compounds

    Boc-Lys(Z)-OH: Similar to Boc-Lys(2-Bromo-Z)-OH but with a benzyloxycarbonyl (Z) group instead of a 2-bromo-benzyloxycarbonyl group.

    Fmoc-Lys(Boc)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    Cbz-Lys(Boc)-OH: Contains a carbobenzyloxy (Cbz) protecting group instead of Boc.

Uniqueness: this compound is unique due to the presence of the 2-bromo-benzyloxycarbonyl group, which offers different reactivity and stability compared to other protecting groups. This makes it particularly useful in specific synthetic applications where selective deprotection or substitution is required.

Properties

IUPAC Name

(2S)-6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYVEZVZHJKJOU-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557512
Record name N~6~-{[(2-Bromophenyl)methoxy]carbonyl}-N~2~-(tert-butoxycarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47592-74-5
Record name N~6~-{[(2-Bromophenyl)methoxy]carbonyl}-N~2~-(tert-butoxycarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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